Nepaprazole
Overview
Description
Nepaprazole is a proton pump inhibitor belonging to the substituted 2-(2-pyridinylmethylsulfinyl)-1H-benzimidazole class. It has been evaluated as a useful drug for the clinical treatment of peptic ulcer diseases . This compound works by inhibiting the H+/K±ATPase enzyme, which is responsible for gastric acid secretion in the stomach .
Preparation Methods
Nepaprazole can be synthesized through various synthetic routes. One common method involves the reaction of 2-mercaptobenzimidazole with 2-chloromethylpyridine under basic conditions to form the intermediate 2-(2-pyridinylmethylthio)-1H-benzimidazole. This intermediate is then oxidized to form this compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
Nepaprazole undergoes several types of chemical reactions, including:
Oxidation: The oxidation of the thioether group to a sulfoxide is a key step in its synthesis.
Reduction: This compound can be reduced back to its thioether form under certain conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions include the sulfoxide (this compound) and the thioether intermediate .
Scientific Research Applications
Nepaprazole has a wide range of scientific research applications:
Mechanism of Action
Nepaprazole exerts its effects by irreversibly binding to the H+/K±ATPase enzyme on the luminal surface of gastric parietal cells . This binding inhibits the final step of gastric acid production, leading to a significant reduction in acid secretion . The inhibition is irreversible, meaning that new enzyme molecules must be synthesized for acid secretion to resume .
Comparison with Similar Compounds
Nepaprazole is similar to other proton pump inhibitors such as omeprazole, pantoprazole, and lansoprazole . it has unique properties that make it more potent under certain conditions. For example, this compound has been shown to be more effective than omeprazole in inhibiting H+/K±ATPase activity in isolated rabbit gastric mucosal microsomes . Other similar compounds include esomeprazole and rabeprazole .
This compound’s unique structure and enhanced potency under weak acid conditions make it a valuable compound for both research and clinical applications .
Properties
IUPAC Name |
9-(1H-benzimidazol-2-ylsulfinyl)-4-methoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-23-15-10-11-19-17-12(15)6-2-5-9-16(17)24(22)18-20-13-7-3-4-8-14(13)21-18/h3-4,7-8,10-11,16H,2,5-6,9H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMQOWBYKLZSPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCCCC(C2=NC=C1)S(=O)C3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057653 | |
Record name | Nepaprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156601-79-5 | |
Record name | Nepaprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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